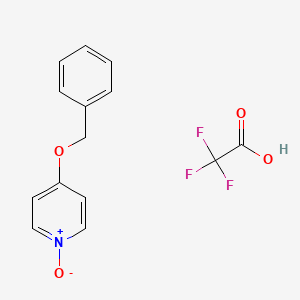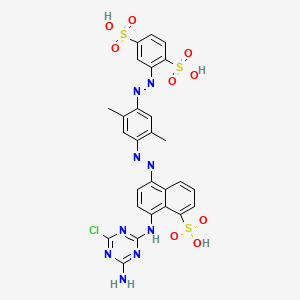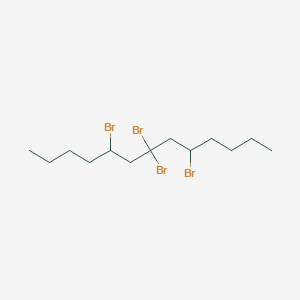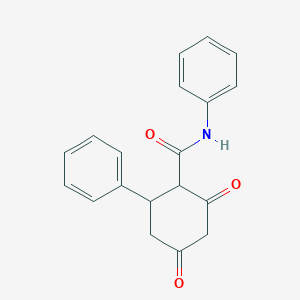![molecular formula C12H22ClN B14357718 N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 90716-82-8](/img/structure/B14357718.png)
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a chloroethyl group and a trimethylbicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a chloroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a ketone or aldehyde .
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural product analogs.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, such as NMDA receptors, by binding to the receptor site and inhibiting its activity . This interaction can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound shares a similar bicyclic structure and is studied for its NMDA receptor antagonist properties.
Uniqueness
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other bicyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
90716-82-8 |
|---|---|
Fórmula molecular |
C12H22ClN |
Peso molecular |
215.76 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H22ClN/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,14H,4-8H2,1-3H3 |
Clave InChI |
ZTWBZTBXHZFKPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)NCCCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


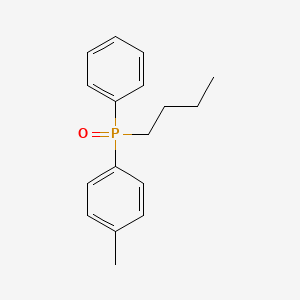
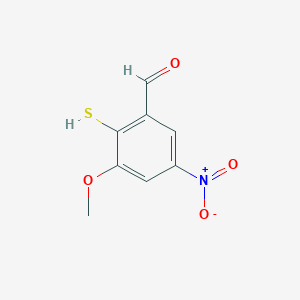
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

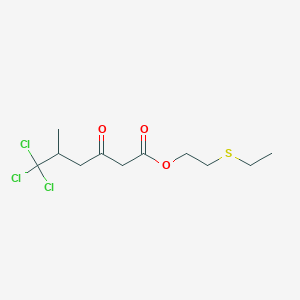
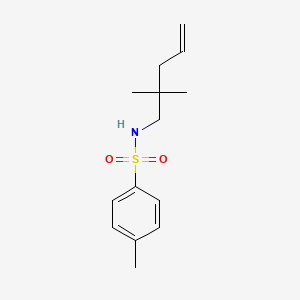
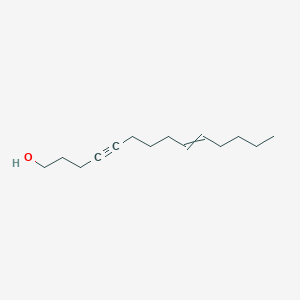

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
